

Application Notes and Protocols: Synthesis of Ethyl Petroselaidate from Petroselaidic Acid

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Compound of Interest

Compound Name: Ethyl petroselaidate

Cat. No.: B3130389

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Introduction

Ethyl petroselaidate is the ethyl ester of petroselaidic acid, a trans-monounsaturated fatty acid. As a fatty acid ester, it holds potential for various applications in research and development, including its use as a chemical standard, in the formulation of drug delivery systems, and as a substrate in enzymatic studies. This document provides a detailed protocol for the synthesis of **ethyl petroselaidate** from petroselaidic acid via Fischer esterification, a well-established and reliable method for producing esters from carboxylic acids and alcohols. The protocol covers the reaction setup, workup, purification, and characterization of the final product.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of **ethyl petroselaidate** based on typical yields for Fischer esterification of similar long-chain unsaturated fatty acids.

Parameter	Expected Value
Reactants	
Petroselaidic Acid	1.0 g (3.54 mmol)
Ethanol (Absolute)	10 mL (171 mmol)
Sulfuric Acid (Conc.)	0.2 mL
Reaction Conditions	
Temperature	Reflux (~78 °C)
Reaction Time	4 hours
Product	
Yield (Isolated)	~85-95%
Purity (by GC)	>98%
Appearance	Colorless to pale yellow oil

Experimental Protocols

Synthesis of Ethyl Petroselaidate via Fischer Esterification

This protocol details the acid-catalyzed esterification of petroselaidic acid with ethanol.

Materials:

- Petroselaidic acid (C₁₈H₃₄O₂, MW: 282.47 g/mol)
- Absolute Ethanol (EtOH)
- Concentrated Sulfuric Acid (H₂SO₄)
- Diethyl ether
- Saturated sodium bicarbonate solution (NaHCO₃)

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask (50 mL)
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel (100 mL)
- Rotary evaporator
- Glass column for chromatography
- Beakers, flasks, and other standard laboratory glassware

Procedure:

- Reaction Setup:
 - In a 50 mL round-bottom flask, dissolve 1.0 g (3.54 mmol) of petroselaidic acid in 10 mL of absolute ethanol.
 - While stirring, slowly add 0.2 mL of concentrated sulfuric acid to the mixture.
 - Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
- Esterification Reaction:

- Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the petroselaidic acid spot.
- Workup:
 - After 4 hours, allow the reaction mixture to cool to room temperature.
 - Transfer the mixture to a separatory funnel containing 20 mL of diethyl ether and 20 mL of deionized water.
 - Shake the funnel vigorously and allow the layers to separate.
 - Discard the lower aqueous layer.
 - Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 20 mL of brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Purification:
 - Filter the dried organic solution to remove the sodium sulfate.
 - Concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess ethanol, yielding the crude **ethyl petroselaidate**.
 - For higher purity, the crude product can be purified by column chromatography on silica gel. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).
 - Collect the fractions containing the pure **ethyl petroselaidate** (as determined by TLC) and concentrate them using a rotary evaporator.

Characterization of Ethyl Petroselaidate

The identity and purity of the synthesized **ethyl petroselaidate** can be confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Gas Chromatography (GC):

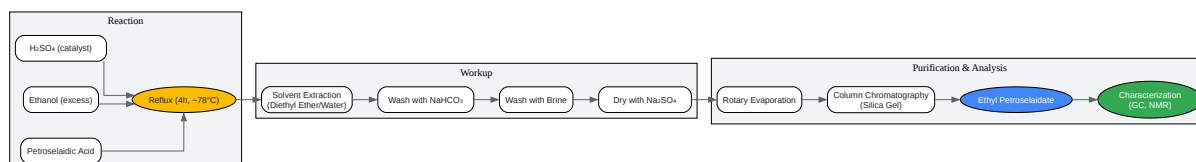
- A single peak corresponding to the retention time of a standard **ethyl petroselaidate** sample will confirm the purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR (CDCl₃): The following are predicted key signals for **ethyl petroselaidate** (ethyl (E)-octadec-6-enoate), based on the known spectra of similar fatty acid ethyl esters.
 - δ 5.40 (m, 2H, -CH=CH-)
 - δ 4.12 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃)
 - δ 2.28 (t, J = 7.5 Hz, 2H, -CH₂-COO-)
 - δ 2.00 (m, 4H, allylic protons)
 - δ 1.62 (m, 2H, -CH₂-CH₂-COO-)
 - δ 1.25 (m, aliphatic chain protons)
 - δ 1.25 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃)
 - δ 0.88 (t, J = 6.8 Hz, 3H, terminal -CH₃)
- ¹³C NMR (CDCl₃): The following are predicted key signals for **ethyl petroselaidate**.
 - δ 173.8 (C=O)
 - δ 130.5, 130.0 (-CH=CH-)
 - δ 60.1 (-O-CH₂-)
 - δ 34.4 (-CH₂-COO-)
 - δ 32.0 - 22.7 (aliphatic -CH₂- carbons)
 - δ 14.3 (-O-CH₂-CH₃)

- δ 14.1 (terminal -CH₃)

Mandatory Visualization



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Caption: Workflow for the synthesis of **ethyl petroselaidate**.

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